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Compound of Interest

Compound Name: N-Acetylpenicillamine

Cat. No.: B142306 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of N-Acetyl-D-penicillamine (NAP)

and 2,3-Dimercapto-1-propanesulfonic acid (DMPS) as chelating agents for mercury poisoning.

The following sections present available quantitative data, experimental protocols, and

mechanistic insights to aid in the objective evaluation of these two compounds.

Quantitative Efficacy Comparison
The following tables summarize the available quantitative data on the efficacy of NAP and

DMPS in promoting mercury excretion and reducing body burden. It is important to note that

direct comparative human clinical trials are limited, and the data presented is collated from

various studies with different methodologies, subject populations, and mercury exposure types.

Table 1: Efficacy of N-Acetylpenicillamine (NAP) in Mercury Chelation
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Parameter Subject Dosage Results Reference

Urinary Mercury

Excretion

Human (Case

Study)
Not specified

Increase from a

baseline of

approx. 2 mg/day

to a peak of 8

mg/day.

[1]

Urinary Mercury

Excretion

Human (Case

Study)
600 mg/day

Mean increase

from 661 µ g/day

pre-treatment to

875 µ g/day

during the first 10

days of treatment

(not statistically

significant).

[2]

Biliary Methyl

Mercury

Excretion

Rat
5 mmol/kg body

weight

Over threefold

increase in biliary

excretion of

methyl mercury.

[3]

Mortality

Reduction (Acute

HgCl₂ Poisoning)

Mouse

10:1 mole ratio

(Chelator:Mercur

y)

Significantly

more effective

than DMSA and

BAL.

[4]

Table 2: Efficacy of 2,3-Dimercapto-1-propanesulfonic acid (DMPS) in Mercury Chelation
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Parameter Subject Dosage Results Reference

Urinary Mercury

Excretion
Human 300 mg (oral)

7.6-fold increase

in 24-hour

urinary mercury

excretion.

[5]

Urinary Mercury

Excretion
Human Not specified

This protocol

yielded an

average 69%

reduction of urine

mercury by

provocation

analysis.

[6]

Urinary Mercury

Excretion
Rat

100 mg/kg

(single injection)

7.2-fold increase

in inorganic

mercury and

28.3-fold

increase in

organic mercury

in urine within 24

hours.

[7]

Kidney Mercury

Reduction
Rat

100 mg/kg

(single injection)

Significant

decrease in

kidney mercury

content.

[7]

Mortality

Reduction (Acute

HgCl₂ Poisoning)

Mouse

10:1 mole ratio

(Chelator:Mercur

y)

Significantly

more effective

than DMSA and

BAL.

[4]

Experimental Protocols
Detailed experimental protocols from the cited studies are summarized below to provide

context for the presented data.
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N-Acetylpenicillamine (NAP) Studies
Human Case Study (Kark et al., 1971): A patient with chronic elemental mercury poisoning

was treated with N-acetyl-D,L-penicillamine. Twenty-four-hour urine samples were collected

before and during treatment to measure mercury excretion. The exact dosage and

administration route were not detailed in the available abstract.[1]

Human Case Study (Gledhill & Hopkins, 1972): A man with chronic inorganic mercury

poisoning received 600 mg/day of N-acetyl-D-penicillamine. Daily urinary mercury excretion

was measured for five days before treatment and for the first 10 days of treatment.[2]

Animal Study (Refsvik, 1984): Male Wistar rats were administered methyl mercuric chloride.

N-acetylpenicillamine (5 mmol/kg body weight) was administered and bile was collected to

measure the excretion of methyl mercury.[3]

Comparative Animal Study (Jones et al., 1980): Mice were administered a lethal dose of

mercuric chloride. Twenty minutes later, various chelating agents, including N-Acetyl-D,L-

penicillamine and DMPS, were administered at different chelate-to-mercury mole ratios. The

primary endpoint was the reduction in mortality.[4]

2,3-Dimercapto-1-propanesulfonic acid (DMPS) Studies
Human Study (Aaseth et al., 2013): Healthy human volunteers with dental amalgams

received a single oral dose of 300 mg DMPS. Urine was collected for 24 hours before and

after DMPS administration to measure mercury excretion.[5]

Observational Clinical Review (Muran, 2006): A review of a protocol using oral DMPS and

DMSA in combination with intravenous glutathione and high-dose vitamin C for treating high

mercury levels. The study reported an average 69% reduction in urinary mercury based on

provocation analysis.[6]

Animal Study (Woods et al., 2001): Male Fischer 344 rats were exposed to methylmercury

hydroxide in their drinking water for 6 weeks. A single intraperitoneal injection of DMPS (100

mg/kg) was administered, and urine was collected for 24 hours to measure inorganic and

organic mercury concentrations. Kidney tissue was also analyzed for mercury content.[7]
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Comparative Animal Study (Jones et al., 1980): As described above, this study also included

DMPS and compared its ability to reduce mortality in mice acutely poisoned with mercuric

chloride against other chelators, including NAP.[4]

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanisms of action and experimental

workflows described in the referenced literature.
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Caption: Proposed mechanism of mercury chelation by N-Acetylpenicillamine (NAP).
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General Experimental Workflow for Chelation Efficacy
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b142306?utm_src=pdf-body-img
https://www.benchchem.com/product/b142306?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b142306?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. researchgate.net [researchgate.net]

2. Chronic inorganic mercury poisoning treated with N-acetyl-D-penicillamine - PubMed
[pubmed.ncbi.nlm.nih.gov]

3. N-acetylpenicillamine potentiated excretion of methyl mercury in rat bile: influence of S-
methylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

4. Comparison of standard chelating agents for acute mercuric chloride poisoning in mice -
PubMed [pubmed.ncbi.nlm.nih.gov]

5. The role of chelation in the treatment of arsenic and mercury poisoning - PubMed
[pubmed.ncbi.nlm.nih.gov]

6. Mercury elimination with oral DMPS, DMSA, vitamin C, and glutathione: an observational
clinical review - PubMed [pubmed.ncbi.nlm.nih.gov]

7. Current approaches of the management of mercury poisoning: need of the hour - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [A Comparative Analysis of N-Acetylpenicillamine and
DMPS as Mercury Chelating Agents]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b142306#efficacy-of-n-acetylpenicillamine-as-a-
mercury-chelating-agent-compared-to-dmps]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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